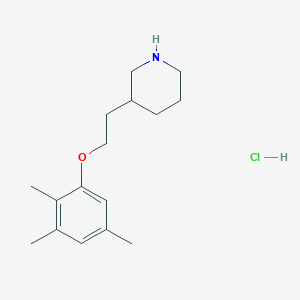
Ethyl 1-(fluoromethyl)cyclopropanecarboxylate
Descripción general
Descripción
Ethyl 1-(fluoromethyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C7H11FO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves the reaction of Preparation 232 with (diethylamino)sulphur trifluoride (DAST) in dichloromethane at -78°C to 20°C for 20 hours . The reaction mixture is then treated with hydrochloric acid and water, and the aqueous layer is extracted with dichloromethane .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It is known that it has a molecular weight of 146.16 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : Ethyl 1-(fluoromethyl)cyclopropanecarboxylate is used in the synthesis of various compounds. For example, it plays a role in the stereoselective synthesis of trans-1,2-disubstituted cyclopropanes, as demonstrated in a study focusing on the preparation of trans-1-toluenesulfonyloxymethyl-2-fluoromethyl-cyclopropane (Riss & Rösch, 2008).
Polymerization Processes : Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate (a derivative) is used in diradical and cationic polymerization processes, significantly impacting the properties of materials like acrylonitrile (Li et al., 1991) and N-vinylcarbazole (Li et al., 1992).
NMR Spectroscopy Studies : The chemical properties and behavior of ethyl trans-2-substituted cyclopropanecarboxylates have been studied using 13C NMR spectroscopy, providing insights into the electronic effects of different substituents (Kusuyama & Ikeda, 1977).
Biological and Environmental Applications
Plant Growth and Ethylene Biosynthesis : Compounds related to this compound, like 1-aminocyclopropane-1-carboxylic acid, play crucial roles in plant growth and ethylene biosynthesis, impacting processes like fruit ripening and senescence (Sloan & Kirk, 1997).
Effects on Fruits and Vegetables : Research on 1-methylcyclopropene, closely related to the cyclopropane structure, has revealed its significant effects on the quality maintenance of fruits and vegetables, highlighting the importance of cyclopropane derivatives in agricultural technology (Watkins, 2006).
Enzymatic Catalysis : Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate has been used in enzymatic catalysis studies, contributing to polymer chemistry and offering insights into bio-catalytic processes (Pang et al., 2003).
Synthesis of Fluorinated Analogs : The synthesis of fluorinated analogs of cyclopropanecarboxylates has been explored for potential applications in herbicide development, illustrating the compound's relevance in environmental chemistry (Morimoto et al., 1990).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 1-(fluoromethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c1-2-10-6(9)7(5-8)3-4-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOLMNJREJLNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397370.png)
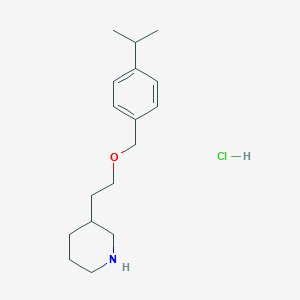
![4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397374.png)
![3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397377.png)
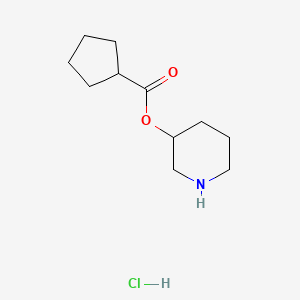
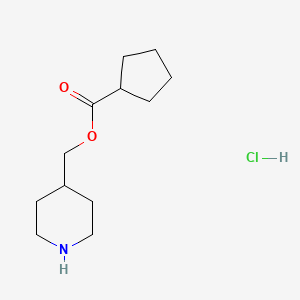
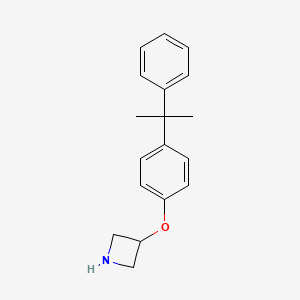
![3-([1,1'-Biphenyl]-4-ylmethoxy)azetidine](/img/structure/B1397384.png)
![2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397385.png)
![4-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397389.png)
![3-[(2,3-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397390.png)
![2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397391.png)
![3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397392.png)
